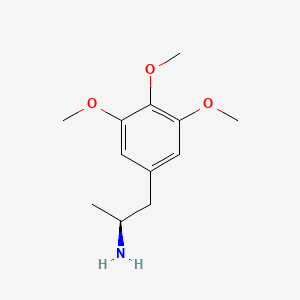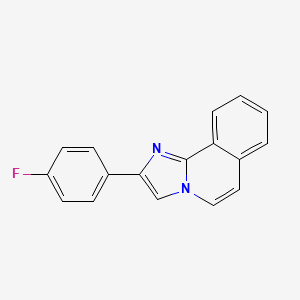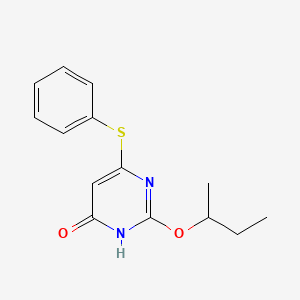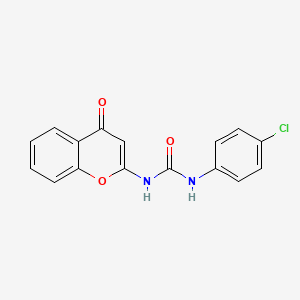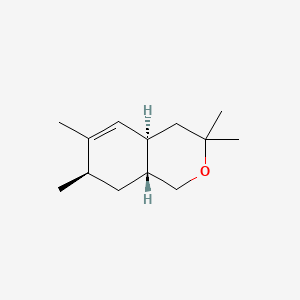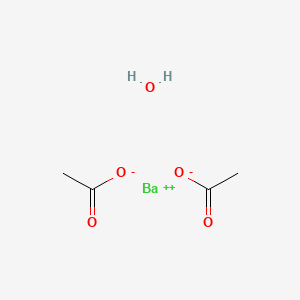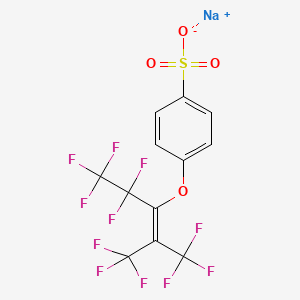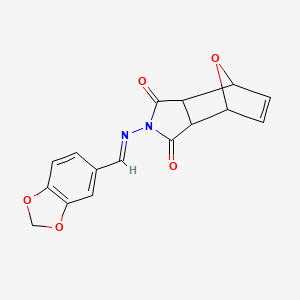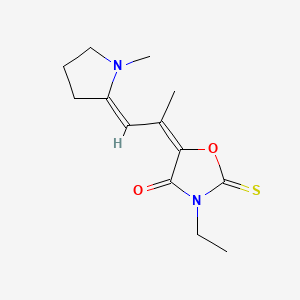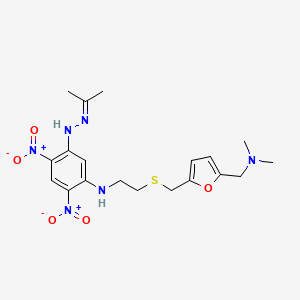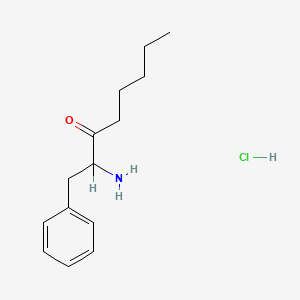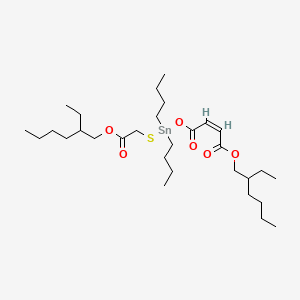
2-Ethylhexyl 4,4-dibutyl-12-ethyl-6,9-dioxo-5,10-dioxa-3-thia-4-stannahexadec-7-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylhexyl 4,4-dibutyl-12-ethyl-6,9-dioxo-5,10-dioxa-3-thia-4-stannahexadec-7-enoate is a complex organotin compound with the molecular formula C30H56O6SSn and a molecular weight of 663.537 g/mol . This compound is characterized by its unique structure, which includes a stannane (tin) center bonded to various organic groups. It is known for its applications in various fields, including chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 4,4-dibutyl-12-ethyl-6,9-dioxo-5,10-dioxa-3-thia-4-stannahexadec-7-enoate typically involves the reaction of dibutyltin oxide with this compound under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The reaction mixture is heated to a specific temperature, usually around 150-200°C, and maintained for several hours to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes the purification of the final product through techniques such as distillation and recrystallization to achieve high purity levels. The industrial production methods are designed to be efficient and cost-effective, ensuring a consistent supply of the compound for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylhexyl 4,4-dibutyl-12-ethyl-6,9-dioxo-5,10-dioxa-3-thia-4-stannahexadec-7-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state tin compounds.
Substitution: The organic groups attached to the tin center can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while reduction can produce tin hydrides. Substitution reactions can result in a variety of organotin compounds with different organic groups attached to the tin center .
Aplicaciones Científicas De Investigación
2-Ethylhexyl 4,4-dibutyl-12-ethyl-6,9-dioxo-5,10-dioxa-3-thia-4-stannahexadec-7-enoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of 2-Ethylhexyl 4,4-dibutyl-12-ethyl-6,9-dioxo-5,10-dioxa-3-thia-4-stannahexadec-7-enoate involves its interaction with molecular targets such as enzymes and receptors. The tin center plays a crucial role in these interactions, facilitating the formation of complexes with biomolecules. These interactions can modulate various biochemical pathways, leading to the
Propiedades
Número CAS |
81034-75-5 |
|---|---|
Fórmula molecular |
C30H56O6SSn |
Peso molecular |
663.5 g/mol |
Nombre IUPAC |
4-O-[dibutyl-[2-(2-ethylhexoxy)-2-oxoethyl]sulfanylstannyl] 1-O-(2-ethylhexyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C12H20O4.C10H20O2S.2C4H9.Sn/c1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14;1-3-5-6-9(4-2)7-12-10(11)8-13;2*1-3-4-2;/h7-8,10H,3-6,9H2,1-2H3,(H,13,14);9,13H,3-8H2,1-2H3;2*1,3-4H2,2H3;/q;;;;+2/p-2/b8-7-;;;; |
Clave InChI |
HFPYHAMWCNWPNN-LIIRSGIESA-L |
SMILES isomérico |
CCCCC(CC)COC(=O)CS[Sn](CCCC)(CCCC)OC(=O)/C=C\C(=O)OCC(CC)CCCC |
SMILES canónico |
CCCCC(CC)COC(=O)CS[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![calcium;[(Z)-(1-chloro-2-methylpropylidene)amino] N,N-dimethylcarbamate;dichloride](/img/structure/B12711409.png)
